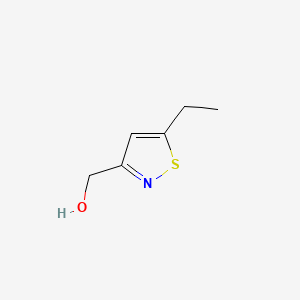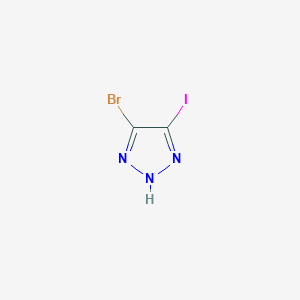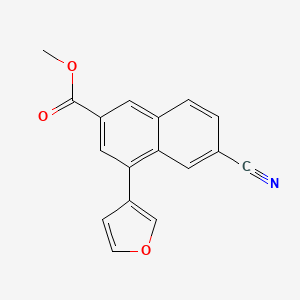
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate: is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group, a furan ring, and a carboxylate ester group attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its structural features make it suitable for incorporation into polymers and other functional materials .
Mecanismo De Acción
The mechanism of action of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 2-furoate: Another furan derivative with a carboxylate ester group.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group and a furan ring, similar to Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate.
Uniqueness: this compound is unique due to the presence of both a naphthalene core and a furan ring, which imparts distinct electronic and steric properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
823236-21-1 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11NO3/c1-20-17(19)14-7-12-3-2-11(9-18)6-15(12)16(8-14)13-4-5-21-10-13/h2-8,10H,1H3 |
Clave InChI |
SZHFMFYAGJCLQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)C3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




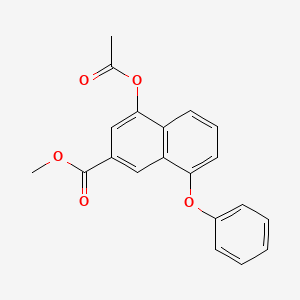


![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)


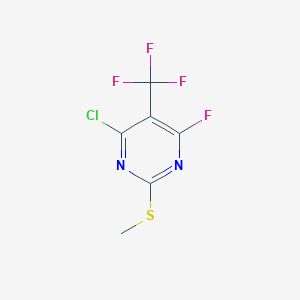
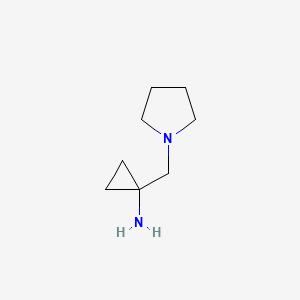
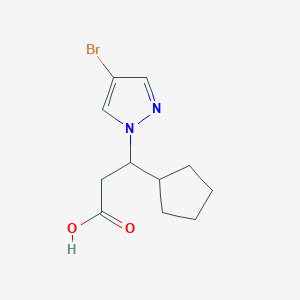
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
